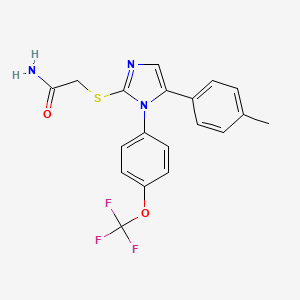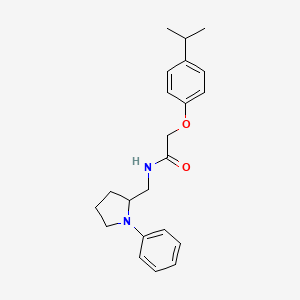
2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain several functional groups, including an imidazole ring, a trifluoromethoxy group, and a thioacetamide group . The p-tolyl group refers to a toluene derivative where the substituent is in the para position .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The imidazole ring, for instance, is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the trifluoromethoxy group is known to be a powerful electron-withdrawing group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its functional groups and molecular structure. For example, the presence of the trifluoromethoxy group could potentially increase the compound’s stability and reactivity .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity through Coordination Complexes
Coordination complexes constructed from pyrazole-acetamide derivatives, including analogs structurally related to the specified compound, exhibit significant antioxidant activity. This activity is evidenced by their ability to scavenge free radicals in various in vitro assays, such as 1,1-diphenyl-2-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS), and ferric reducing antioxidant power (FRAP) tests. The study highlights the impact of hydrogen bonding in the self-assembly process of these complexes, contributing to their antioxidant properties (Chkirate et al., 2019).
Antibacterial Agents
Synthesis of acetamide derivatives, including 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and related compounds, has been explored for antibacterial applications. These compounds have been found to exhibit significant activity against bacterial strains, highlighting their potential as novel antibacterial agents. The research involves the creation of various derivatives through chemical synthesis and their subsequent testing for antibacterial efficacy (Ramalingam et al., 2019).
Anticancer Activity
New derivatives bearing different heterocyclic rings have been synthesized and evaluated for their potential antitumor activity. These compounds, including those with acetamide groups, have been screened in vitro against a wide range of human tumor cell lines, revealing considerable anticancer activity against some cancer types. The research demonstrates the utility of these compounds in developing new therapeutic agents for cancer treatment (Yurttaş et al., 2015).
Glutaminase Inhibitors
Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs has identified compounds that retain the potency of BPTES as allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors are of interest due to their potential therapeutic applications in cancer treatment, given the role of GLS in tumor cell metabolism. The study focuses on the synthesis of these analogs and their pharmacological evaluation, providing insights into their solubility and efficacy in vitro and in vivo models (Shukla et al., 2012).
Eigenschaften
IUPAC Name |
2-[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2S/c1-12-2-4-13(5-3-12)16-10-24-18(28-11-17(23)26)25(16)14-6-8-15(9-7-14)27-19(20,21)22/h2-10H,11H2,1H3,(H2,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSZUDZFJKSFII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B2994169.png)

![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2994172.png)
![2-(2,4-Dimethylphenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2994173.png)

![3-(4-Methoxybutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2994175.png)
![N-(benzo[d]thiazol-6-yl)-4-(methylthio)benzamide](/img/structure/B2994179.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2994180.png)
![7-Chloro-2-(2,4-dimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2994181.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2994184.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2994185.png)
![2-(4-Methoxyphenyl)-3-(propylthio)-8-tosyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2994190.png)
![tert-Butyl 4-[(3-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B2994191.png)
